molecular formula C27H21ClN4O2S B2673990 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1115286-38-8

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No. B2673990
CAS RN: 1115286-38-8
M. Wt: 501
InChI Key: FNASQQZIMMCTJM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidin ring, a benzyl group, a phenyl group, a thioacetamide group, and a 2-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrolo[3,2-d]pyrimidin ring system is a fused ring structure with nitrogen atoms at the 1 and 3 positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the thioacetamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound has been evaluated for its potential in antibacterial and antifungal applications. It has shown activity against various bacterial and fungal strains, indicating its potential as a component in antimicrobial therapies (Nunna et al., 2014).

Synthesis and Characterization

Research has focused on the synthesis and characterization of this compound, exploring different reaction pathways and structural analyses. This includes the study of its crystal structure and molecular conformation, which is crucial for understanding its chemical properties and potential applications (Subasri et al., 2016).

Potential in Pain Management

While avoiding specifics about dosage and side effects, studies have investigated the use of similar compounds in the management of pain, suggesting that derivatives of this compound might have applications in pain relief (Selvam et al., 2012).

Quantum Mechanical Studies

There have been quantum mechanical studies and spectroscopic analyses of similar compounds, which provide insights into their electronic properties. This is crucial for applications in fields like material science, particularly in the development of new materials with specific electronic characteristics (Mary et al., 2020).

Antitumor Activities

Research has also explored the antitumor activities of related compounds. This includes evaluations of their effectiveness in inhibiting tumor growth and their potential use in cancer treatment (El-Moneim et al., 2011).

Synthesis of Heterocycles

The compound has been used in the synthesis of various heterocycles, which are crucial components in many pharmaceuticals and biologically active molecules. This demonstrates its utility in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).

Enzyme Inhibition

Studies on similar compounds have shown their potential in inhibiting specific enzymes, which can be crucial in the treatment of various diseases, including infectious diseases and cancer (Gangjee et al., 1996).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate .

properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2S/c28-20-13-7-8-14-21(20)29-24(33)17-35-27-31-23-15-22(19-11-5-2-6-12-19)30-25(23)26(34)32(27)16-18-9-3-1-4-10-18/h1-15,30H,16-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNASQQZIMMCTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide

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